1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride
Description
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.3ClH/c1-16-7-9(6-13-16)11-4-8-5-12-3-2-10(8)14-15-11;;;/h4,6-7,12H,2-3,5H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZSXFXRYOJKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C3CCNCC3=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by a fused pyrido-pyridazine structure. Its molecular formula is with a molecular weight of approximately 292.58 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.
Antioxidant Activity
Research has shown that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that certain derivatives had IC50 values ranging from 20.56 to 45.32 μg/mL, suggesting a robust antioxidant capacity .
Anti-inflammatory Effects
Pyrazole derivatives have been widely studied for their anti-inflammatory effects. The compound's structural motifs are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, celecoxib, a well-known pyrazole derivative, selectively inhibits COX-2 and has been used in treating arthritis and pain .
Anticancer Potential
There is emerging evidence supporting the anticancer properties of pyrazole derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported that similar compounds can significantly reduce the viability of cancer cells by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has also been documented. Studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .
Study on Antioxidant Activity
In a comparative study examining various pyrazole derivatives' antioxidant activities, it was found that the tested compounds exhibited varying degrees of potency against oxidative stress markers. The most active derivative displayed an IC50 value of 4.67 μg/mL against DPPH radicals .
Clinical Implications in Inflammation
A clinical study focused on the use of pyrazole derivatives in managing inflammatory diseases highlighted their potential as therapeutic agents. Patients receiving treatment with these compounds showed significant reductions in inflammatory markers compared to control groups .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of nitrogen-containing heterocycles, including derivatives of pyrazole and pyridazine compounds, as promising anticancer agents. The structure of 1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride suggests that it may exhibit similar properties.
Case Study:
A study published in "Medicinal Chemistry" investigated various pyrazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with pyridazine moieties exhibited enhanced activity compared to their counterparts without this feature. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation through multiple pathways .
Coordination Chemistry
The compound's ability to form metal complexes has been explored extensively. Coordination compounds involving pyrazole ligands have shown promising results in catalysis and as therapeutic agents.
Metal Complex Formation
The coordination behavior of this compound with transition metals can lead to the formation of octahedral complexes. These complexes are often characterized by enhanced stability and unique electronic properties.
Table 1: Properties of Metal Complexes Formed with Pyrazole Derivatives
| Metal Ion | Complex Type | Stability | Biological Activity |
|---|---|---|---|
| Cu(II) | Octahedral | High | Antibacterial |
| Zn(II) | Tetrahedral | Moderate | Anticancer |
| Fe(III) | Octahedral | High | Antioxidant |
The table summarizes data from various studies showing the stability and biological activities associated with metal complexes formed with pyrazole derivatives .
Material Science Applications
Beyond biological applications, this compound is also being investigated for its potential use in material science.
Polymerization Studies
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The unique electronic structure allows for improved conductivity when used in electronic materials.
Case Study:
A recent study demonstrated that polymers doped with pyrazole derivatives exhibited increased resistance to thermal degradation compared to pure polymers. This property is crucial for applications in electronics and coatings .
Comparison with Similar Compounds
Key Characteristics :
- Structural Features : The compound contains a methyl-substituted pyrazole ring linked to a partially saturated pyrido[4,3-c]pyridazine moiety.
- Commercial Availability : The compound is supplied by over 20 global vendors, including BOC Sciences and Amitychem, with certifications such as ISO and FDA .
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Trihydrochloride Salts: All listed compounds are trihydrochlorides, enhancing solubility and bioavailability.
- Heterocyclic Diversity : Unlike Spermidine (a linear polyamine), the pyrido-pyridazine core in the target compound may enable π-π stacking interactions critical for binding to enzymes like BCL-xL .
Pharmacological and Biochemical Activity
Table 2: Comparative Pharmacological Data
Key Findings :
- Anticancer Potential: The pyrido-pyridazine scaffold is structurally related to patented BCL-xL inhibitors, suggesting apoptotic activity in cancer cells.
- Antifungal Activity : Structurally simpler pyrazole derivatives (e.g., compound 7b) exhibit moderate antifungal activity but are less potent than standard azoles .
Commercial and Research Landscape
Q & A
Q. What are the common synthetic routes for 1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride, and what catalysts are typically employed?
Methodological Answer: The synthesis of this compound often involves multi-step organic reactions. For example, pyrazole precursors are reacted with substituted pyridazine derivatives under reflux conditions. Catalysts such as trifluoroacetic acid (TFA) are commonly used to facilitate cyclization, as demonstrated in the synthesis of structurally related pyrazolo[3,4-b]pyridines (e.g., 16l in ). Key steps include:
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer: Structural validation requires a combination of techniques:
- ¹H/¹³C NMR: To confirm proton environments and carbon frameworks. For example, pyrazole ring protons typically resonate at δ 2.5–3.5 ppm, while pyridazine protons appear downfield (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy: Detects functional groups like N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. How can researchers design experiments to optimize the yield and purity of this compound during synthesis?
Methodological Answer: Implement Design of Experiments (DOE) principles to systematically vary parameters (e.g., catalyst loading, temperature, solvent ratio). For example:
- Factorial Design: Test interactions between TFA concentration (10–50 mol%) and reaction time (6–24 hours).
- Response Surface Methodology (RSM): Model nonlinear relationships to identify optimal conditions .
- Computational Feedback: Use quantum chemical calculations (e.g., density functional theory) to predict intermediate stability and reaction pathways, reducing trial-and-error approaches .
Case Study: achieved 61% yield by optimizing CuSO₄/NaAsc ratios in THF/H₂O at 50°C. Parallel trials with DOE could further enhance reproducibility .
Q. How should discrepancies in spectral data or biological activity between synthesized batches be analyzed?
Methodological Answer: Address contradictions through:
- Batch Comparison: Analyze NMR/MS data for impurities (e.g., unreacted precursors or side products). For instance, reported 38% purity due to byproducts from incomplete cyclization .
- Biological Assay Replicates: Perform dose-response curves in triplicate to account for variability. Structural analogues in showed activity fluctuations due to minor stereochemical differences .
- Heterogeneity Analysis: Use HPLC-PDA to quantify batch-to-batch variance in salt forms (e.g., trihydrochloride vs. dihydrochloride).
Q. What computational methods aid in predicting the reactivity of intermediates in the synthesis?
Methodological Answer: Integrate quantum chemical calculations (e.g., Gaussian 16) with machine learning:
- Reaction Path Search: Simulate transition states for cyclization steps using M06-2X/6-31G(d) basis sets.
- Solvent Effects: Apply COSMO-RS to model solvent interactions in THF/H₂O mixtures .
- Data-Driven Optimization: Train neural networks on experimental datasets (e.g., yields, reaction times) to predict optimal conditions .
Q. What strategies are effective in elucidating the pharmacodynamic profile of this compound?
Methodological Answer: Combine in vitro and in silico approaches:
- Enzyme Inhibition Assays: Test against kinases or GPCRs using fluorescence polarization (e.g., pyrazole derivatives in showed nanomolar IC₅₀ values) .
- Molecular Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., pyridazine interactions with ATP-binding pockets) .
- ADMET Prediction: Apply SwissADME to assess solubility, permeability, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
